molecular formula C2H3NO2 B14078421 Glyoxalmonoxime

Glyoxalmonoxime

Cat. No.: B14078421
M. Wt: 73.05 g/mol
InChI Key: PRRPUEWAMYRKPC-UHFFFAOYSA-N
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Description

Glyoxalmonoxime is an organic compound with the chemical formula C₂H₄N₂O₂ It is a derivative of glyoxal, where one of the aldehyde groups is replaced by an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxalmonoxime can be synthesized through the reaction of glyoxal with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, and the pH is adjusted to neutral using a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{OHC-CHO} + \text{NH₂OH} \cdot \text{HCl} \rightarrow \text{OHC-CH=NOH} + \text{H₂O} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting glyoxal with hydroxylamine under controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including oxalic acid and formic acid.

    Reduction: It can be reduced to form glyoxal or other reduced derivatives.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxalic acid, formic acid.

    Reduction: Glyoxal, reduced oxime derivatives.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Glyoxalmonoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of glyoxalmonoxime involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in various chemical reactions and industrial processes. The oxime group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Glyoxal: The parent compound of glyoxalmonoxime, with two aldehyde groups.

    Hydroxylamine: A precursor in the synthesis of this compound.

    Oximes: A class of compounds with the general formula R1R2C=NOH, where this compound is a specific example.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of glyoxal and oximes. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

2-hydroxyiminoacetaldehyde

InChI

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H

InChI Key

PRRPUEWAMYRKPC-UHFFFAOYSA-N

Canonical SMILES

C(=NO)C=O

Origin of Product

United States

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